4-acetylantroquinonol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylantroquinonol B is a ubiquinone compound isolated from the mycelia of the rare medicinal fungus Antrodia cinnamomea, which is native to Taiwan . This compound has garnered significant attention due to its multiple biological activities, including anticancer, anti-inflammatory, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylantroquinonol B involves several key steps, including the use of specific carbon sources like fructose, which has been shown to enhance the yield of the compound . The metabolic pathways involved include the glyoxylate and TCA cycles, terpenoid synthesis, and quinone ring modification . Enzymes such as ACS, ACU7, ACUE, GPS, PPT, P450, GEDA, YAT1, CAT2, and METXA play crucial roles in the synthesis process .
Industrial Production Methods
Industrial production of this compound is challenging due to the high host specificity, long production cycle, and low yield from Antrodia cinnamomea . Strategies to improve production include the use of submerged cultures and the addition of exogenous additives and surfactants . For instance, the combination of 4-methylbenzoic acid, Tween-80, and oleic acid has been shown to significantly enhance the yield .
Chemical Reactions Analysis
Types of Reactions
4-Acetylantroquinonol B undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The specific conditions depend on the desired modification and the target application.
Major Products Formed
The major products formed from these reactions include modified ubiquinone derivatives with enhanced biological activities .
Scientific Research Applications
4-Acetylantroquinonol B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ubiquinone derivatives and their chemical properties.
Biology: Investigated for its role in cellular processes, including autoph
Properties
CAS No. |
1187652-02-3 |
---|---|
Molecular Formula |
C26H38O7 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
[(1R,5R,6R)-6-[(2E,6E)-3,7-dimethyl-8-[(2R,4S)-4-methyl-5-oxooxolan-2-yl]octa-2,6-dienyl]-2,3-dimethoxy-5-methyl-4-oxocyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C26H38O7/c1-15(9-8-10-16(2)13-20-14-17(3)26(29)33-20)11-12-21-18(4)22(28)24(30-6)25(31-7)23(21)32-19(5)27/h10-11,17-18,20-21,23H,8-9,12-14H2,1-7H3/b15-11+,16-10+/t17-,18+,20-,21+,23+/m0/s1 |
InChI Key |
XXAVUEUAHANHQA-ZXOJLNOSSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](OC1=O)C/C(=C/CC/C(=C/C[C@@H]2[C@H](C(=O)C(=C([C@@H]2OC(=O)C)OC)OC)C)/C)/C |
Canonical SMILES |
CC1CC(OC1=O)CC(=CCCC(=CCC2C(C(=O)C(=C(C2OC(=O)C)OC)OC)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.